molecular formula C10H19IO2 B14731665 2-Ethylhexyl iodoacetate CAS No. 5439-37-2

2-Ethylhexyl iodoacetate

Cat. No.: B14731665
CAS No.: 5439-37-2
M. Wt: 298.16 g/mol
InChI Key: JMLJFGVZNJBROE-UHFFFAOYSA-N
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Description

2-Ethylhexyl iodoacetate is an organic compound with the molecular formula C10H19IO2. It is a derivative of ethyl acetate and is characterized by the presence of an iodoacetate group attached to a 2-ethylhexyl chain. This compound is typically a clear, light yellow to orange liquid under standard conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl iodoacetate can be achieved through the esterification of iodoacetic acid with 2-ethylhexanol. This reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of azeotropic distillation can help in the removal of water formed during the esterification reaction, thereby driving the reaction to completion. Additionally, the reaction mixture may be subjected to purification steps such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl iodoacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-ethylhexanol.

    Oxidation: Formation of 2-ethylhexanoic acid.

Scientific Research Applications

2-Ethylhexyl iodoacetate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Ethylhexyl iodoacetate involves the alkylation of thiol groups in proteins. This compound reacts with cysteine residues in enzymes, leading to the formation of stable thioether bonds. This alkylation can inhibit the activity of enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), thereby disrupting glycolysis and other metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl iodoacetate: Similar structure but with an ethyl group instead of a 2-ethylhexyl group.

    Methyl iodoacetate: Contains a methyl group instead of a 2-ethylhexyl group.

    2-Ethylhexyl bromoacetate: Contains a bromo group instead of an iodo group.

Uniqueness

2-Ethylhexyl iodoacetate is unique due to its combination of the bulky 2-ethylhexyl group and the reactive iodoacetate moiety. This combination allows for specific interactions with biological molecules and makes it a valuable tool in both synthetic chemistry and biological research .

Properties

CAS No.

5439-37-2

Molecular Formula

C10H19IO2

Molecular Weight

298.16 g/mol

IUPAC Name

2-ethylhexyl 2-iodoacetate

InChI

InChI=1S/C10H19IO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3

InChI Key

JMLJFGVZNJBROE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CI

Origin of Product

United States

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